molecular formula C15H11ClN4O B11053783 6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11053783
M. Wt: 298.73 g/mol
InChI Key: FWEBRGPBZCSWPK-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and quinazoline rings in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the reaction of 3-chlorobenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazoloquinazoline core. The reaction conditions often include refluxing in ethanol with piperidine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The binding of the compound to PCAF disrupts its function, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other triazoloquinazolines .

Properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

6-(3-chlorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C15H11ClN4O/c16-11-3-1-2-9(4-11)10-5-13-12(14(21)6-10)7-20-15(19-13)17-8-18-20/h1-4,7-8,10H,5-6H2

InChI Key

FWEBRGPBZCSWPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC(=CC=C4)Cl

Origin of Product

United States

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